Imidazo[1,2-a]pyridine-2-acetaldehyde
Description
Structural Classification and Importance of the Imidazo[1,2-a]pyridine (B132010) Core in Organic Chemistry
The imidazo[1,2-a]pyridine system is an aromatic heterocyclic organic compound formed by the fusion of a five-membered imidazole (B134444) ring and a six-membered pyridine (B92270) ring. bio-conferences.orgnih.gov This fusion results in a bicyclic 5-6 heterocyclic ring system with a bridgehead nitrogen atom. acs.orgmdpi.com This unique structural arrangement makes it analogous to biologically significant molecules like purines and indoles. bio-conferences.org
The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry. chemicalbook.comacs.orgresearchgate.net This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a wide range of biological activities. The versatility of this scaffold has led to its incorporation into numerous commercially available drugs. researchgate.netrsc.orgnih.gov The development of new synthetic methods for imidazo[1,2-a]pyridines and their derivatives remains a significant focus in organic and medicinal chemistry. mdpi.commdpi.com
The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various methods, with one of the earliest being the Tschitschibabin reaction. This method involves the condensation of 2-aminopyridines with α-halocarbonyl compounds, such as bromoacetaldehyde (B98955). bio-conferences.org Modern synthetic strategies are diverse and include multicomponent reactions, metal-catalyzed cross-coupling reactions, and environmentally benign approaches. nih.govacs.orgorganic-chemistry.orgrsc.org
Overview of Research Trajectories for Imidazo[1,2-a]pyridine-2-acetaldehyde and Related Structures
While specific research focusing exclusively on this compound is not extensively documented in readily available literature, the research trajectories of closely related structures provide insight into its potential applications and areas of investigation. Research in this area often focuses on the synthesis and functionalization of the imidazo[1,2-a]pyridine core, with particular interest in derivatives substituted at the C2 and C3 positions.
One significant area of research is the synthesis of Imidazo[1,2-a]pyridine-2-acetic acid and its esters, which are direct derivatives of this compound. For instance, ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate has been synthesized by reacting 2-amino-5-chloropyridine (B124133) with ethyl 4-chloroacetoacetate. chemicalbook.com These acetic acid derivatives serve as important intermediates for the synthesis of more complex molecules.
Another relevant research avenue is the use of aldehydes in multicomponent reactions to construct substituted imidazo[1,2-a]pyridines. bio-conferences.orgnih.gov These reactions allow for the introduction of diverse functional groups onto the heterocyclic scaffold. Furthermore, imidazo[1,2-a]pyridine derivatives are being investigated as inhibitors of enzymes such as aldehyde dehydrogenase (ALDH), which is a target in cancer therapy. nih.govacs.org This line of inquiry highlights the potential for aldehyde-containing imidazo[1,2-a]pyridines to have significant biological activity.
The table below summarizes some of the key research findings related to the synthesis and potential applications of imidazo[1,2-a]pyridine derivatives that are structurally related to this compound.
| Research Area | Key Findings | Relevant Compounds |
| Synthesis of Acetic Acid Derivatives | Development of synthetic routes to C2-acetic acid substituted imidazo[1,2-a]pyridines. | Imidazo[1,2-a]pyridine-2-acetic acid, Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate |
| Multicomponent Reactions | Use of aldehydes as key building blocks in the one-pot synthesis of diverse imidazo[1,2-a]pyridine libraries. | Various C2 and C3 substituted imidazo[1,2-a]pyridines |
| Enzyme Inhibition | Investigation of imidazo[1,2-a]pyridines as inhibitors of aldehyde dehydrogenase for potential anticancer applications. | 2,6-diphenylimidazo[1,2-a]pyridine (GA11) |
These research trajectories underscore the importance of the imidazo[1,2-a]pyridine scaffold and suggest that this compound could be a valuable, albeit less explored, building block in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1260384-01-7 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylacetaldehyde |
InChI |
InChI=1S/C9H8N2O/c12-6-4-8-7-11-5-2-1-3-9(11)10-8/h1-3,5-7H,4H2 |
InChI Key |
DRESJGGIRLYPSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CC=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Imidazo 1,2 a Pyridine 2 Acetaldehyde and Its Derivatives
Traditional and Foundational Synthetic Pathways
The initial syntheses of the imidazo[1,2-a]pyridine (B132010) core relied on robust, well-established reaction mechanisms that have become the foundation for more advanced methods. These traditional pathways, primarily condensation and multi-component reactions, are still fundamental in organic synthesis.
Condensation Reactions with 2-Aminopyridines and Alpha-Halocarbonyls
The most conventional and historically significant method for constructing the imidazo[1,2-a]pyridine skeleton is the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. This approach, often referred to as the Tschitschibabin reaction, was first reported in 1925 and involves reacting 2-aminopyridine with a compound like bromoacetaldehyde (B98955) or chloroacetaldehyde (B151913). bio-conferences.orgmdpi.com The mechanism proceeds through the initial nucleophilic attack of the pyridine (B92270) ring nitrogen onto the carbon bearing the halogen, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. bio-conferences.orgscielo.brrsc.org
Industrial routes have frequently employed this condensation using α-bromoketones or α-chloroketones to produce a variety of substituted imidazo[1,2-a]pyridines. rsc.orgscirp.org Researchers have refined this method over the years, developing catalyst-free and solvent-free procedures that proceed efficiently at moderate temperatures (e.g., 60°C), enhancing the green profile of this classic reaction. bio-conferences.orgscielo.br The reaction is versatile, accommodating various substituted 2-aminopyridines and α-haloketones. scielo.bracs.org For instance, iodo-substituted imidazo[1,2-a]pyridines can be synthesized in high yields by reacting the corresponding iodo-2-aminopyridines with chloroacetaldehyde in ethanol. mdpi.com
Table 1: Examples of Traditional Condensation Reactions
| Reactant 1 | Reactant 2 | Key Conditions | Product Type | Citation |
|---|---|---|---|---|
| 2-Aminopyridine | Bromoacetaldehyde | Sealed tube, 150-200 °C | Imidazo[1,2-a]pyridine | bio-conferences.org |
| 2-Aminopyridine | α-Bromo/chloroketones | Catalyst- and solvent-free, 60°C | Substituted Imidazo[1,2-a]pyridines | bio-conferences.orgscielo.br |
| Iodo-2-aminopyridines | Chloroacetaldehyde | Ethanol | Iodoimidazo[1,2-a]pyridines | mdpi.com |
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) offer a significant improvement in efficiency by combining three or more reactants in a single step to construct complex molecules, thereby reducing waste and saving time. bio-conferences.orgrsc.org The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent MCR for synthesizing imidazo[1,2-a]pyridines. mdpi.comresearchgate.net This reaction typically involves the acid-catalyzed condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. researchgate.netsciforum.netnih.gov
Various catalysts, including scandium triflate and ammonium (B1175870) chloride, have been employed to facilitate the GBBR, which is versatile enough to accommodate a wide range of aldehydes and isocyanides. bio-conferences.orgmdpi.comsciforum.net Another significant three-component reaction involves the coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper. bio-conferences.orgorganic-chemistry.org These MCRs provide a direct and efficient pathway to a diverse array of substituted imidazo[1,2-a]pyridine derivatives. bio-conferences.orgresearchgate.netbeilstein-journals.org
Table 2: Overview of Multi-Component Reaction Strategies
| Reaction Name/Type | Component 1 | Component 2 | Component 3 | Catalyst Example | Citation |
|---|---|---|---|---|---|
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine | Aldehyde | Isocyanide | Scandium triflate, NH₄Cl | bio-conferences.orgmdpi.comresearchgate.net |
| Alkyne-Aldehyde-Amine | 2-Aminopyridine | Aldehyde | Terminal Alkyne | Copper (Cu) | bio-conferences.orgorganic-chemistry.org |
| TMSCN-Aldehyde-Amine | 2-Aminopyridine | Aldehyde | Trimethylsilylcyanide (TMSCN) | Scandium triflate | bio-conferences.org |
Contemporary and Sustainable Synthetic Approaches
Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. For imidazo[1,2-a]pyridines, this has led to the rise of transition metal-catalyzed processes, metal-free systems, and the application of green chemistry principles to reduce environmental impact.
Transition Metal-Catalyzed Processes
Transition metals, particularly copper (Cu) and palladium (Pd), have been extensively used to catalyze the synthesis of imidazo[1,2-a]pyridines through various mechanisms like oxidative coupling, C-H activation, and cyclization reactions. rsc.orgnih.govrsc.org Copper-catalyzed reactions are common, including the aerobic oxidative cyclization of 2-aminopyridines with ketones or alkynes. bio-conferences.orgorganic-chemistry.orgnih.govbeilstein-journals.org For example, a CuI-catalyzed process can effectively synthesize the scaffold from 2-aminopyridines and acetophenones under aerobic conditions. organic-chemistry.org These reactions often proceed under mild conditions and are tolerant of a range of functional groups. nih.govthieme-connect.com
Palladium-catalyzed reactions also offer efficient routes, such as in one-pot, three-component syntheses of 2,3-diarylimidazo[1,2-a]pyridines. organic-chemistry.org Other metals like rhodium (Rh) have been utilized for C-H bond activation and annulation reactions to create more complex fused systems. researchgate.net These metal-catalyzed approaches provide powerful tools for creating functionalized imidazo[1,2-a]pyridines that might be difficult to access through traditional means. nih.govthieme-connect.com
Metal-Free and Organocatalytic Systems
To circumvent issues associated with transition metals, such as cost and potential product contamination, metal-free and organocatalytic systems have been developed. rsc.orgrsc.org A notable metal-free method involves the rapid, NaOH-promoted cycloisomerization of N-propargylpyridiniums in water at room temperature, which can provide quantitative yields in minutes. rsc.org
Organocatalysis, using small organic molecules to accelerate reactions, has also emerged as a powerful strategy. A dual-catalytic system employing flavin and iodine has been reported for the aerobic oxidative synthesis of imidazo[1,2-a]pyridines. organic-chemistry.orgacs.orgnih.gov Iodine can also be used on its own to promote the cyclization of 2-aminopyridines with various substrates. acs.orgnih.gov Furthermore, electrochemical methods have been developed that use a catalytic amount of a redox mediator like hydriodic acid to achieve the cyclization of ketones with 2-aminopyridines, avoiding the need for external chemical oxidants. rsc.org
Green Chemistry Principles in Synthesis (e.g., Microwave-Assisted, Ultrasound-Assisted, Solvent-Free)
The principles of green chemistry aim to make chemical processes more environmentally benign. These have been successfully applied to the synthesis of imidazo[1,2-a]pyridines through several techniques.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, while improving yields. mdpi.comnih.govresearchgate.netsci-hub.se It has been applied to both condensation reactions and multi-component strategies, such as the GBBR, making it a powerful tool for rapid and efficient synthesis. bio-conferences.orgmdpi.comsciforum.net
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions and enhance efficiency. organic-chemistry.orgarkat-usa.org Ultrasound-assisted protocols have been developed for the synthesis of imidazo[1,2-a]pyridines, often in green solvents like water or polyethylene (B3416737) glycol (PEG-400), under mild, metal-free conditions. arkat-usa.orgthieme-connect.comresearchgate.net
Solvent-Free Synthesis: Conducting reactions without a solvent (neat conditions) is a core principle of green chemistry, as it reduces waste and simplifies purification. rsc.org Several methods, including the condensation of 2-aminopyridines with α-haloketones, have been successfully performed under solvent-free conditions, sometimes with the aid of microwave irradiation. bio-conferences.orgscielo.brorganic-chemistry.org
Table 3: Application of Green Chemistry Techniques in Synthesis
| Green Technique | Reaction Type | Advantages | Citation |
|---|---|---|---|
| Microwave-Assisted | Condensation, MCRs | Reduced reaction times (minutes), improved yields | mdpi.comnih.govresearchgate.netsci-hub.se |
| Ultrasound-Assisted | C-H Functionalization, Condensation | Use of green solvents (water, PEG-400), metal-free conditions, good yields | organic-chemistry.orgarkat-usa.orgthieme-connect.com |
| Solvent-Free | Condensation, MCRs | Reduced waste, simplified purification, environmentally benign | bio-conferences.orgscielo.brrsc.org |
Nanocatalysis Applications in Imidazo[1,2-a]pyridine Synthesis
The application of nanocatalysis in organic synthesis offers significant advantages, including high efficiency, selectivity, and the potential for catalyst recovery and reuse. In the synthesis of imidazo[1,2-a]pyridines, various nanocatalysts have been employed to facilitate key transformations under environmentally benign conditions. nanomaterchem.com
Researchers have developed a magnetic nanocatalyst, ZnS-ZnFe2O4, for a one-pot, three-component reaction involving 2-aminopyridine, various aldehydes, and cyclohexyl isocyanide. nanomaterchem.com This method produces imidazo[1,2-a]pyridine derivatives in high yields within a reasonable timeframe. nanomaterchem.com The use of polyethylene glycol (PEG) as a green solvent and the ability to easily recover the magnetic nanocatalyst for subsequent runs are notable benefits of this system. nanomaterchem.com Similarly, peptide nanofibers coated with zinc oxide nanoparticles (ZnO-PNF) have been proposed as effective catalysts for the three-component synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine, an aldehyde, and phenylacetylene.
Other nanocatalysts, such as nanocopper oxide combined with sodium ascorbate, have been utilized for tandem reactions that construct the imidazo[1,2-a]pyridine core. These advanced catalytic systems represent a move towards more sustainable and efficient chemical manufacturing.
Table 1: Nanocatalysts in Imidazo[1,2-a]pyridine Synthesis
| Catalyst | Reactants | Solvent | Key Advantages |
|---|---|---|---|
| ZnS-ZnFe2O4 | 2-Aminopyridine, Aldehyde, Cyclohexyl isocyanide | PEG | High yields, Recyclable magnetic catalyst, Green solvent. nanomaterchem.com |
| ZnO-PNF | 2-Aminopyridine, Aldehyde, Phenylacetylene | - | Proposed for three-component synthesis. |
| Nanocopper oxide/Sodium ascorbate | 2-Aminopyridines, Aldehydes, Alkynes | Toluene | Facilitates tandem three-component reactions. |
Exploiting Diverse Precursors and Reaction Partners
Modern synthetic strategies for imidazo[1,2-a]pyridines rely on the creative use of diverse and readily available precursors. The reactivity of aldehydes, ketones, isonitriles, nitroolefins, and alkynes has been extensively exploited in multicomponent and tandem reactions to build the heterocyclic scaffold with high efficiency and molecular diversity. researchgate.netorganic-chemistry.org
Aldehyde and Ketone Reactivity in Imidazo[1,2-a]pyridine Formation
Aldehydes and ketones are fundamental building blocks in the synthesis of the imidazo[1,2-a]pyridine core. The classical Tschitschibabin reaction, for instance, involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as bromoacetaldehyde. researchgate.net This foundational approach has been significantly expanded upon.
Multicomponent reactions (MCRs) prominently feature aldehydes. The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component condensation of a 2-aminoazine, an aldehyde, and an isocyanide, is one of the most efficient methods for producing 3-aminoimidazo[1,2-a]pyridines. nih.govorganic-chemistry.orgresearchgate.net This reaction can be catalyzed by various Lewis acids or even molecular iodine. acs.orgorganic-chemistry.org
Ketones, particularly acetophenones and other α-haloketones, are also crucial precursors. researchgate.netorganic-chemistry.org Copper-catalyzed aerobic oxidative cyclization of 2-aminopyridines with acetophenones provides a direct route to 2-aryl-substituted imidazo[1,2-a]pyridines. organic-chemistry.org Furthermore, electrochemical methods have been developed for the intermolecular cyclization of ketones with 2-aminopyridines, offering a greener alternative to traditional oxidative conditions. Lignin-derived ketones have also been explored as renewable starting materials for the one-pot synthesis of these heterocycles.
Table 2: Selected Reactions Involving Aldehyde and Ketone Precursors
| Reaction Type | Precursors | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Tschitschibabin Condensation | 2-Aminopyridine, α-Haloketone/α-Haloaldehyde | Heat, often solvent-free | Substituted Imidazo[1,2-a]pyridines. researchgate.net |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isonitrile | Lewis Acids (e.g., Sc(OTf)₃, BF₃·MeCN), Iodine | 3-Aminoimidazo[1,2-a]pyridines. nih.govacs.orgorganic-chemistry.org |
| Copper-Catalyzed Aerobic Oxidation | 2-Aminopyridine, Acetophenone | CuI, Air/O₂ | 2-Aryl-imidazo[1,2-a]pyridines. organic-chemistry.org |
| Aza-Friedel-Crafts Reaction | Imidazo[1,2-a]pyridine, Aldehyde, Amine | Y(OTf)₃ | C3-Alkylated Imidazo[1,2-a]pyridines. nih.govnih.gov |
| Three-Component Alkyne Coupling | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Copper Salts (e.g., CuI, CuSO₄) | 2,3-Disubstituted Imidazo[1,2-a]pyridines. researchgate.net |
Role of Isonitriles, Nitroolefins, and Alkynes
The versatility of imidazo[1,2-a]pyridine synthesis is greatly enhanced by the incorporation of reaction partners like isonitriles, nitroolefins, and alkynes, primarily through multicomponent strategies.
Isonitriles : Isonitriles are the defining component of the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. nih.govresearchgate.net In this reaction, the isocyanide undergoes a [4+1] cycloaddition with an in-situ generated iminium intermediate (from the condensation of 2-aminopyridine and an aldehyde), rapidly constructing the 3-amino-substituted imidazole (B134444) ring. acs.orgresearchgate.net This reaction is highly valued for its atom economy and its ability to generate complex, drug-like molecules in a single step. organic-chemistry.orgmdpi.com
Nitroolefins : Nitroolefins serve as effective precursors for synthesizing both 3-unsubstituted and substituted imidazo[1,2-a]pyridines. An iron-catalyzed denitration reaction between aminopyridines and 2-methyl-nitroolefins yields 3-methyl derivatives. organic-chemistry.org A copper-catalyzed method using aminopyridines and nitroolefins with air as the oxidant has also been developed, representing an environmentally friendly protocol. organic-chemistry.org These reactions typically proceed via a cascade mechanism initiated by a Michael addition of the 2-aminopyridine to the nitroolefin, followed by intramolecular cyclization and subsequent elimination or rearrangement. researchgate.net
Alkynes : Terminal alkynes are key partners in copper-catalyzed three-component reactions with 2-aminopyridines and aldehydes. researchgate.net This methodology allows for the synthesis of a wide range of highly decorated imidazo[1,2-a]pyridines with functional groups at the C2 and C3 positions. The reaction is tolerant of many functional groups, making it a robust tool for library synthesis.
Table 3: Summary of Diverse Reaction Partners
| Reaction Partner | Typical Reaction | Key Features |
|---|---|---|
| Isonitrile | Groebke-Blackburn-Bienaymé (GBB) 3-Component Reaction | Forms 3-amino substituted products; High atom economy; [4+1] cycloaddition mechanism. nih.govacs.orgresearchgate.net |
| Nitroolefin | Fe- or Cu-catalyzed Cascade Reaction | Can yield 3-unsubstituted or 3-substituted products; Involves Michael addition followed by cyclization. researchgate.netorganic-chemistry.org |
| Alkyne | Cu-catalyzed 3-Component Reaction (with aldehyde, aminopyridine) | Forms 2,3-disubstituted products; Broad functional group tolerance. researchgate.net |
Elucidation of Reaction Mechanisms and Kinetics
Understanding the reaction pathways and the factors that govern reaction rates is crucial for optimizing synthetic protocols and developing new transformations.
Proposed Reaction Pathways (e.g., Cyclization, Cascade Reactions, C-H Activation)
The formation of the imidazo[1,2-a]pyridine ring system proceeds through several distinct mechanistic pathways, largely dictated by the choice of starting materials and catalysts.
Condensation and Intramolecular Cyclization : The most traditional pathway, exemplified by the Tschitschibabin and related syntheses, involves the initial SN2 reaction of the endocyclic nitrogen of 2-aminopyridine with an α-haloketone. This is followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, which, after dehydration, yields the final aromatic ring system. researchgate.net
Cascade Reactions in MCRs : Multicomponent reactions often involve elegant cascade sequences. In the GBB reaction, the proposed mechanism starts with the acid-catalyzed condensation of 2-aminopyridine and an aldehyde to form a Schiff base or iminium ion. acs.org Nucleophilic attack by the isocyanide on the iminium carbon, followed by an intramolecular [4+1] cycloaddition, generates the heterocyclic core. acs.org Similarly, reactions involving nitroolefins are initiated by a conjugate (Michael) addition, which sets off an intramolecular cyclization and elimination cascade to furnish the product. researchgate.net
C-H Functionalization : More recent strategies involve the direct functionalization of a pre-formed imidazo[1,2-a]pyridine ring or its in-situ generated precursor via C-H activation. This avoids the need for pre-functionalized substrates. A notable example is the aza-Friedel-Crafts reaction, where the electron-rich C3 position of the imidazo[1,2-a]pyridine nucleophilically attacks an iminium ion (generated from an aldehyde and an amine), leading to C3-alkylated products. nih.govnih.gov This reaction is often catalyzed by a Lewis acid like Y(OTf)₃. nih.govnih.gov Other C-H functionalizations can be achieved using visible light photoredox catalysis to generate radicals that add to the ring.
Chemical Derivatization and Functionalization of the Imidazo 1,2 a Pyridine 2 Acetaldehyde Scaffold
Regioselective Functionalization Strategies
Regioselectivity is a critical aspect of synthesizing specific isomers of functionalized imidazo[1,2-a]pyridines. The electronic properties of the fused ring system inherently direct incoming reagents to specific positions. The C3 position is the most electron-rich and sterically accessible, making it the primary site for electrophilic substitution and many radical reactions. researchgate.net However, methodologies have been developed to target other positions, such as C5, C6, and C8, often through transition-metal-catalyzed C-H activation or directed metalation. rsc.orgresearchgate.netnih.gov
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the imidazo[1,2-a]pyridine (B132010) scaffold, avoiding the need for pre-functionalized starting materials. researchgate.net
C3-Functionalization : The C3 position is the most common site for derivatization due to its high nucleophilicity. researchgate.net A wide array of reactions, including arylation, carbonylation, halogenation, and selenation, readily occur at this site. researchgate.net Transition-metal-free conditions, often employing oxidants like K₂S₂O₈ or visible-light photoredox catalysis, have been successfully applied to introduce various functional groups at C3. mdpi.comresearchgate.net For instance, visible light-induced methods can achieve C3-perfluoroalkylation and trifluoromethylation. mdpi.com
C5-Functionalization : While less common, functionalization at the C5 position has been achieved. mdpi.com Jin's group developed a visible-light-induced C5-alkylation of imidazo[1,2-a]pyridines using alkyl N-hydroxyphthalimides as the alkyl source and eosin (B541160) Y as a photocatalyst. mdpi.com Directed metalation strategies using organometallic bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can also facilitate functionalization at specific positions on the pyridine (B92270) ring of the scaffold. nih.gov
The table below summarizes examples of regioselective C-H functionalization reactions.
Interactive Table: Regioselective C-H Functionalization of the Imidazo[1,2-a]pyridine Scaffold| Position | Reaction Type | Reagents/Catalyst | Key Features | Reference |
|---|---|---|---|---|
| C3 | Perfluoroalkylation | Perfluoroalkyl iodides / Visible Light | Metal-free, photoactive EDA complex formation. | mdpi.com |
| C3 | Trifluoromethylation | Mesityl acridinium (B8443388) / Visible Light | Photoredox-catalyzed radical reaction. | mdpi.com |
| C3 | Chalcogenation | Diorganoyl dichalcogenides / K₂S₂O₈ | Metal-free, good to excellent yields. | researchgate.net |
| C5 | Alkylation | Alkyl N-hydroxyphthalimides / Eosin Y / Visible Light | Rare example of C5 functionalization. | mdpi.com |
| C5 | Arylation | TMP₂Zn·2MgCl₂·2LiCl, then Ar-I / Pd catalyst | Regioselective zincation followed by Negishi cross-coupling. | nih.gov |
Alkylation and Hydroxyalkylation Reactions
Alkylation and hydroxyalkylation introduce key structural motifs into the imidazo[1,2-a]pyridine scaffold. These reactions typically occur at the C3 position via mechanisms resembling the Friedel-Crafts reaction.
Lewis acid catalysis is a common strategy for these transformations. For example, Y(OTf)₃ has been used to catalyze a three-component aza-Friedel–Crafts reaction between an imidazo[1,2-a]pyridine, an aldehyde, and an amine to yield C3-alkylated products. nih.govdntb.gov.uanih.gov This method is notable for its operational simplicity, broad substrate scope, and tolerance of various functional groups. nih.govnih.gov Similarly, mechanochemical conditions using Zn(OTf)₂ as a catalyst can facilitate the Friedel-Crafts hydroxyalkylation of imidazo[1,2-a]pyridines with aldehydes. nih.gov
Visible light has also been employed to drive C3-aminoalkylation through oxidative cross-dehydrogenative coupling between imidazo[1,2-a]pyridines and tertiary amines, using rose bengal as a photocatalyst. mdpi.com
Synthesis of Modified Imidazo[1,2-a]pyridine Derivatives
The creation of libraries of imidazo[1,2-a]pyridine derivatives with diverse functionalities is crucial for exploring their structure-activity relationships. This is achieved by introducing a wide range of chemical groups onto the scaffold or by modifying the core structure itself through multi-component reactions.
Beyond simple alkyl groups, a vast array of chemical functionalities can be installed on the imidazo[1,2-a]pyridine ring system, significantly expanding its chemical space.
Fluoroalkyl Groups : The introduction of fluoroalkyl moieties, such as -CF₃, is of great interest in medicinal chemistry. mdpi.com These groups can be installed at the C3 position using visible-light-promoted reactions. mdpi.com
Phosphonate Groups : Phosphonocarboxylate derivatives of imidazo[1,2-a]pyridine have been synthesized as potential enzyme inhibitors. nih.gov A common synthetic route involves a Knoevenagel condensation of an imidazo[1,2-a]pyridine aldehyde with a trialkyl phosphonocarboxylate. nih.gov
Chalcogen Groups : Sulfur and selenium moieties can be introduced regioselectively at the C3 position using K₂S₂O₈ as an oxidant under metal-free conditions. researchgate.net
Aryl Groups : C3-arylation can be accomplished via deformylative coupling using a Pd/t-BuOK catalytic system. researchgate.net
Amino Groups : C3-aminoalkylation can be achieved through photocatalysis, coupling the scaffold with tertiary amines like N-phenyltetrahydroisoquinoline. mdpi.com
An alternative to functionalizing a pre-existing scaffold is to build the imidazo[1,2-a]pyridine ring with the desired substituents already in place. Multi-component reactions (MCRs) are exceptionally efficient for this purpose, allowing for the one-pot synthesis of complex molecules from simple starting materials. researchgate.netbio-conferences.org
The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent three-component reaction that combines a 2-aminopyridine (B139424), an aldehyde, and an isocyanide to rapidly assemble the imidazo[1,2-a]pyridine core. researchgate.netacs.org This reaction is highly versatile, with metal-free versions catalyzed by acids like HClO₄ or even ammonium (B1175870) chloride being developed for improved sustainability. acs.org By varying each of the three components, a vast library of structurally diverse imidazo[1,2-a]pyridines can be generated. acs.orgmdpi.com
Tandem reactions provide another powerful route. For example, a tandem Michael addition-intramolecular cyclization can be used to construct the scaffold with high efficiency. bio-conferences.org These synthetic strategies allow for the creation of a wide range of core structures, which could then be further modified, for instance, by converting a substituent at the C2 position into the target acetaldehyde (B116499) group.
The table below details a multi-component reaction for scaffold synthesis.
Interactive Table: Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine | Aldehyde | Isocyanide | HClO₄ (metal-free) | 2,3-Disubstituted Imidazo[1,2-a]pyridine | acs.org |
| 2-Aminopyridine | Aldehyde | Isocyanide | NH₄Cl (metal-free) | 2,3-Disubstituted Imidazo[1,2-a]pyridine | acs.org |
Computational and Theoretical Investigations of Imidazo 1,2 a Pyridine 2 Acetaldehyde and Analogues
Density Functional Theory (DFT) Applicationsrsc.orgnih.govscirp.org
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties and reactivity of heterocyclic compounds like imidazo[1,2-a]pyridine (B132010) derivatives. irjweb.comnih.gov These calculations, often performed at levels like B3LYP/6-31+G(d,p) or B3LYP/6–31 G(d,p), provide a robust framework for detailed analysis. scirp.orgnih.gov
The electronic properties of molecules are primarily dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and bioactivity. scirp.orgirjweb.com
A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scirp.orgirjweb.com Conversely, a small energy gap indicates higher reactivity and lower stability. scirp.orgirjweb.com This gap is instrumental in explaining charge transfer interactions within the molecule. irjweb.com In a study of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, DFT calculations revealed that the energy gaps ranged from 2.49 eV to 3.91 eV. scirp.org The compound with the largest gap (3.91 eV) was identified as the most stable and least reactive, while the one with the smallest gap (2.49 eV) was the most reactive. scirp.org
Table 1: Frontier Orbital Energies and Energy Gaps for Selected Imidazo[1,2-a]pyridine Analogues
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| Imidazole (B134444) Derivative (1A) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
| Imidazo[1,2-a]pyridine N-acylhydrazone (9e) | -6.34 | -2.43 | 3.91 | scirp.org |
| Imidazo[1,2-a]pyridine N-acylhydrazone (9j) | -5.75 | -3.26 | 2.49 | scirp.org |
Molecular Electrostatic Potential (MEP), also referred to as Electrostatic Potential (ESP), is a valuable tool for understanding and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. scirp.orgirjweb.com The MEP map provides a visual representation of the charge distribution, where different colors correspond to different potential values. scirp.org
Typically, the color scale ranges from red to blue, indicating the most negative to the most positive potential, respectively. scirp.org
Red and Yellow Regions: These areas indicate negative electrostatic potential and are susceptible to electrophilic attack. In studies of imidazo[1,2-a]pyridine N-acylhydrazones, these regions are often located on nitrogen and oxygen atoms. scirp.org
Blue Regions: These areas represent positive electrostatic potential and are favorable for nucleophilic attack. scirp.org
Green Regions: These areas correspond to zero potential. scirp.org
By analyzing the MEP surface, researchers can quickly identify the parts of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into intermolecular interactions. scirp.orgirjweb.com For imidazo[1,2-a]pyridine derivatives, MEP analysis has pinpointed nitrogen atoms within the ring system and oxygen atoms in substituents as primary nucleophilic sites. scirp.org
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analyses are computational methods used to characterize non-covalent interactions within and between molecules. nih.gov RDG analysis, in particular, helps visualize weak interactions like van der Waals forces, hydrogen bonds, and steric repulsions. nih.govtandfonline.com
The RDG is plotted against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This generates a 3D map where interactions are color-coded:
Blue: Indicates strong attractive interactions, such as hydrogen bonds. nih.gov
Green: Shows weak van der Waals interactions. nih.gov
Red: Represents repulsive interactions, often found in sterically hindered regions or ring structures. nih.gov
These analyses have been applied to imidazo[1,2-a]pyrimidine (B1208166) derivatives to understand their intermolecular bonding, which is crucial for predicting their crystal packing and interactions with biological targets. nih.gov For instance, in 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine dyes, RDG analysis was used to confirm the strengthening of intramolecular hydrogen bonds in the excited state. tandfonline.com
Chemical Reactivity and Stability Predictionsnih.gov
The prediction of chemical reactivity and stability of imidazo[1,2-a]pyridine analogues is largely derived from DFT calculations of global chemical reactivity descriptors. nih.govscirp.org Key parameters include the HOMO-LUMO energy gap (ΔE), chemical hardness (η), and softness (S). scirp.orgirjweb.com
Chemical Hardness (η): Defined as half of the HOMO-LUMO energy gap, hardness is a measure of resistance to change in electron distribution. Molecules with a large energy gap are considered "hard," implying high stability and low reactivity. irjweb.com
Chemical Softness (S): As the reciprocal of hardness, softness indicates a molecule's polarizability. A higher softness value corresponds to greater chemical reactivity. irjweb.com
These parameters allow for a quantitative ranking of the stability and reactivity of a series of related compounds. scirp.org For example, studies on imidazo[1,2-a]pyridine N-acylhydrazones used these descriptors to establish a clear stability order among seventeen different derivatives, correlating directly with their calculated energy gaps. scirp.org The condensed Fukui functions can also be used to predict the reactivity profile of a molecule by identifying specific atomic sites prone to electrophilic or nucleophilic attack. nih.gov
Conformational Landscape and Isomerism Studiesnih.gov
The biological activity and physical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on their three-dimensional structure, including their conformational flexibility and potential for isomerism. Computational studies are essential for exploring the conformational landscape of these molecules. nih.gov
Single crystal X-ray diffraction studies on various imidazo[1,2-a]pyridine analogues have provided precise data on their solid-state conformations. nih.gov These experimental results are often complemented by computational modeling to understand the rotational barriers and preferred geometries. For instance, in a series of imidazo[1,2-a]pyridine derivatives with different side chains (adamantyl, biphenyl, and phenyl), the torsion and dihedral angles were analyzed to describe the planarity and orientation of the substituents relative to the core heterocyclic ring. nih.gov
It was found that even with bulky substituents like adamantyl, the core imidazo[1,2-a]pyridine structure maintains a relatively planar conformation. nih.gov For derivatives with phenyl side chains, the phenyl ring was observed to be twisted away from the imidazopyridine ring, with torsion angles varying significantly. nih.gov These conformational preferences can influence how the molecules interact with biological receptors or pack in a crystal lattice. nih.gov
Table 2: Selected Torsional and Dihedral Angles for Imidazo[1,2-a]pyridine Analogues
| Compound Type | Torsion Angle (τ1) Range | Dihedral Angle Range | Conformation Note | Source |
|---|---|---|---|---|
| Adamantyl Side Chain | 0.0–7.1° | 0.0–5.3° | Imidazopyridine moiety is coplanar to the center of adamantyl. | nih.gov |
| Biphenyl Side Chain | 174.9–179.3° | 1.1–5.7° | Imidazopyridine and both phenyl rings are nearly coplanar. | nih.gov |
| Phenyl Side Chain | 165.2–178.9° | Up to 25.7° | Phenyl ring is twisted away from the imidazopyridine ring. | nih.gov |
Applications in Advanced Organic Synthesis and Chemical Sciences
Imidazo[1,2-a]pyridine-2-acetaldehyde as a Key Synthetic Intermediate
This compound and its direct precursor, imidazo[1,2-a]pyridine-2-carbaldehyde, are highly valued as key intermediates in multi-step synthetic sequences. acs.org The aldehyde group at the C2 position is a versatile chemical handle, enabling a wide array of subsequent chemical transformations. This strategic positioning allows for the elaboration of the core scaffold into more complex molecules with diverse functionalities.
One of the primary methods to generate the parent scaffold involves the condensation of 2-aminopyridine (B139424) with a suitable three-carbon carbonyl compound. For instance, the reaction with 1,1,3-trichloroacetone (B106291) can yield the 2-carbaldehyde derivative, which is a direct precursor to the title acetaldehyde (B116499). acs.org This aldehyde is a crucial component for building libraries of bioactive imidazo[1,2-a]pyridines. acs.org Its utility is demonstrated in its application as a carbonyl component in multicomponent reactions (MCRs), such as the Ugi or Paserini reactions, to generate peptidomimetic structures. beilstein-journals.org This approach allows for the introduction of multiple points of diversity from readily available starting materials, leading to the creation of focused compound libraries. beilstein-journals.org
The reactivity of the aldehyde functional group makes it an ideal electrophile for nucleophilic addition and condensation reactions. This allows for the introduction of various substituents and the construction of new ring systems, further highlighting its importance as a pivotal intermediate in organic synthesis.
Table 1: Synthetic Reactions Utilizing Imidazo[1,2-a]pyridine (B132010) Aldehyde Intermediates
| Reaction Type | Reactants | Product Type | Significance | Reference |
| Condensation | 2-Aminopyridine, 1,1,3-trichloroacetone | Imidazo[1,2-a]pyridine-2-carbaldehyde | Key intermediate for bioactive libraries | acs.org |
| Ugi Reaction | Imidazo[1,2-a]pyridine-containing acid, Aldehyde, Amine, Isocyanide | Peptidomimetics with imidazo[1,2-a]pyridine scaffold | Introduction of four diversity points | beilstein-journals.org |
| Groebke–Blackburn–Bienaymé (GBB-3CR) | Aminopyridine, Aldehyde, Isocyanide | 3-aminoimidazo[1,2-a]pyridines | Efficient synthesis of substituted scaffolds | beilstein-journals.orgbio-conferences.org |
Design Principles for Scaffold Exploration in Chemical Libraries
The imidazo[1,2-a]pyridine core is considered a privileged scaffold, a molecular framework that is able to bind to multiple biological targets, making it a frequent component in a variety of marketed drugs. researchgate.netnih.govnih.gov The design of chemical libraries around this scaffold is a strategic approach in drug discovery to identify new biologically active compounds. nih.gov
Key design principles for scaffold exploration include:
Privileged Scaffold Hopping: Utilizing the imidazo[1,2-a]pyridine core as a starting point to create analogues that retain biological activity while potentially improving properties like selectivity or metabolic stability. researchgate.net
Structural Diversity: Introducing a wide range of substituents at various positions on the scaffold. The reactivity of intermediates like this compound is crucial for this, allowing for diversification at the C2 position.
Bis-heterocyclic Compounds: Linking the imidazo[1,2-a]pyridine scaffold to other heterocyclic systems, such as 1,2,3-triazoles, to create hybrid molecules. mdpi.com This strategy can lead to compounds with novel multi-target activities. mdpi.com
The ultimate goal is to populate chemical space with molecules that have enhanced structural diversity and drug-like physicochemical properties, leading to the discovery of potent and safe bioactive compounds. mdpi.com The imidazo[1,2-a]pyridine scaffold serves as an excellent platform for this exploration due to its proven biological relevance and synthetic tractability. nih.govresearchgate.net
Contribution to Heterocyclic Compound Chemistry
Imidazo[1,2-a]pyridines are a class of nitrogen-containing fused heterocyclic compounds that hold a significant place in both natural and synthetic organic chemistry. bio-conferences.orgsioc-journal.cn Their structural similarity to biologically crucial purines and indoles makes them a focal point of research. bio-conferences.org The development of synthetic routes to these scaffolds and their derivatives is a major contribution to the broader field of heterocyclic chemistry. bio-conferences.orgresearchgate.net
This compound, in particular, contributes significantly by providing a reactive building block for the synthesis of more elaborate heterocyclic systems. The aldehyde functionality allows for:
Annulation Reactions: Construction of new rings fused to the imidazo[1,2-a]pyridine core.
Functional Group Interconversion: Transformation of the aldehyde into other functional groups (e.g., alcohols, amines, carboxylic acids), thereby accessing a wider range of derivatives.
Cascade Reactions: Participation in sequential reactions where the initial transformation of the aldehyde triggers subsequent cyclizations or rearrangements to form complex polycyclic structures. bio-conferences.org
The synthesis of the imidazo[1,2-a]pyridine core itself, often achieved through the condensation of 2-aminopyridines with α-halocarbonyl compounds or through multicomponent reactions, represents a fundamental advancement in building bicyclic heterocycles. acs.orgbio-conferences.org The availability of functionalized derivatives like the 2-acetaldehyde expands the synthetic chemist's toolbox, enabling the exploration of novel chemical space and the creation of heterocyclic compounds with unique properties. acs.org
Development of Novel Methodologies for Organic Synthesis
The quest for efficient and environmentally benign synthetic methods is a driving force in modern organic chemistry. sioc-journal.cn The synthesis and utilization of the imidazo[1,2-a]pyridine scaffold have been central to the development of several novel methodologies. researchgate.net
Innovations in the synthesis of the core structure include:
Microwave-Assisted Synthesis: The use of microwave irradiation to accelerate reactions, reduce reaction times, and improve yields for the preparation of imidazo[1,2-a]pyridine derivatives. bio-conferences.orgresearchgate.net
Catalyst-Free and Solvent-Free Reactions: Groundbreaking methods that involve reacting α-haloketones with 2-aminopyridines without the need for a catalyst or solvent, representing a significant step towards greener chemistry. bio-conferences.org
Multi-component Reactions (MCRs): The development and refinement of one-pot, multi-component strategies, such as the three-component coupling of 2-aminopyridine, an aldehyde, and a terminal alkyne, to construct the scaffold with high efficiency. mdpi.combio-conferences.org
Metal-Catalyzed Cross-Coupling and Cyclization: The application of transition metals like copper and iron to catalyze the formation of the imidazo[1,2-a]pyridine ring system through various oxidative coupling and cyclization pathways. researchgate.netorganic-chemistry.org
This compound serves as a key substrate in the development of new synthetic transformations. Its aldehyde group can be targeted in the design of novel catalytic processes, such as asymmetric aldol (B89426) or Henry reactions, to introduce stereocenters with high control. Furthermore, its participation in tandem or domino reaction sequences allows for the rapid construction of molecular complexity from a relatively simple starting material, embodying the principles of efficiency and elegance in organic synthesis. beilstein-journals.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Imidazo[1,2-a]pyridine-2-acetaldehyde, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multicomponent reactions (MCRs) or condensation reactions. For example, iodine-catalyzed reactions with aryl ketones and 2-amino-N-heterocycles under reflux conditions (e.g., using K₂S₂O₈ as an oxidant) yield imidazo[1,2-a]pyridine derivatives. Key parameters include temperature control (80–100°C), solvent selection (DMSO or water), and stoichiometric ratios of reagents to minimize by-products . Characterization via NMR and FT-IR confirms product purity.
Q. How can researchers characterize Imidazo[1,2-a]pyridine derivatives structurally?
- Methodological Answer : X-ray crystallography is critical for resolving structural ambiguities. For instance, disordered atoms in imidazo[1,2-a]pyridinium cations (e.g., C/N positions) are identified using crystallographic data refined with riding models for hydrogen atoms. Spectroscopic methods like HRMS and FT-IR validate molecular weight and functional groups (e.g., acetamide or aldehyde moieties) .
Q. What preliminary assays are used to evaluate the biological activity of Imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Cytotoxicity screening against cancer cell lines (e.g., HepG2, MCF-7) using MTT assays is standard. For example, derivatives with IC₅₀ values <20 µM (Table 2, ) are prioritized for further study. Parallel testing on non-cancerous cells (e.g., Vero) ensures selectivity. Dose-response curves and triplicate experiments minimize variability .
Advanced Research Questions
Q. How can conflicting cytotoxicity data across studies be resolved?
- Methodological Answer : Contradictions arise from differences in assay protocols (e.g., incubation time, cell passage number). To reconcile
- Standardize assays using guidelines like the NCI-60 panel.
- Perform structural validation (e.g., crystallography or HPLC) to confirm compound integrity.
- Cross-reference with orthogonal assays (e.g., apoptosis markers or kinase inhibition) .
Q. What strategies optimize Friedel-Crafts acylation for Imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Lewis acid catalysts (e.g., AlCl₃) in anhydrous conditions selectively acetylate the C-3 position. Optimization involves:
- Screening solvents (e.g., CH₂Cl₂ vs. DMF) for regioselectivity.
- Using microwave-assisted synthesis to reduce reaction time.
- Monitoring by LC-MS to detect intermediates and adjust stoichiometry .
Q. How can computational tools predict the bioactivity of novel this compound analogs?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with targets like kinases or GPCRs. QSAR models trained on cytotoxicity data (Table 2, ) identify critical substituents (e.g., electron-withdrawing groups at position 2). Virtual screening libraries (e.g., ZINC15) prioritize analogs with favorable ADMET profiles .
Q. What advanced techniques validate the mechanism of action for anticancer derivatives?
- Methodological Answer :
- Transcriptomics : RNA-seq identifies dysregulated pathways (e.g., apoptosis or DNA repair).
- Proteomics : SILAC labeling quantifies protein expression changes.
- In vivo models : Xenograft studies in immunodeficient mice correlate in vitro potency with tumor regression .
Data Analysis and Interpretation
Q. How should researchers interpret low cytotoxicity in non-cancerous cells (e.g., Vero IC₅₀ >70 µM)?
- Methodological Answer : High selectivity indices (SI = IC₅₀(normal)/IC₅₀(cancer)) suggest therapeutic potential. For example, compound 10a (Table 2, ) shows SI >3.7 for Hep-2 vs. Vero. Further investigate off-target effects using phosphoproteomics or mitochondrial membrane potential assays .
Q. What methods resolve synthetic by-products in this compound synthesis?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with C18 columns separates polar by-products.
- Recrystallization : Ethanol/water mixtures purify derivatives with low solubility.
- Mechanistic studies : DFT calculations identify competing reaction pathways (e.g., dimerization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
